Cas no 1415226-40-2 (5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid)

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3-Chlorophenyl)-3-hydroxypicolinic acid

- 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid

- SB18200

- AK689584

- AKOS037652412

- DB-113469

- SCHEMBL4370919

- 5-(3-Chlorophenyl)-3-hydroxypicolinicacid

- MFCD30802547

- 5-(3-chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid

- KMZAXKDGIXGPOF-UHFFFAOYSA-N

- C72629

- SY395453

- DTXSID601211757

- CS-0160768

- DS-20247

- 1415226-40-2

- 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid

-

- インチ: 1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(15)11(12(16)17)14-6-8/h1-6,15H,(H,16,17)

- InChIKey: KMZAXKDGIXGPOF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C1C=NC(C(=O)O)=C(C=1)O

計算された属性

- せいみつぶんしりょう: 249.019271g/mol

- どういたいしつりょう: 249.019271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 70.4

- ぶんしりょう: 249.65g/mol

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD1261432-10g |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 97% | 10g |

RMB 8557.60 | 2025-02-21 | |

| Chemenu | CM249306-10g |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 97% | 10g |

$1636 | 2021-08-04 | |

| Chemenu | CM249306-1g |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 97% | 1g |

$327 | 2022-06-13 | |

| Chemenu | CM249306-5g |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 97% | 5g |

$982 | 2022-06-13 | |

| eNovation Chemicals LLC | Y1089394-100mg |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 95% | 100mg |

$140 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB161-5g |

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid |

1415226-40-2 | 97% | 5g |

4526CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB161-1g |

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid |

1415226-40-2 | 97% | 1g |

2309.0CNY | 2021-07-17 | |

| Aaron | AR01FT94-1g |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 97% | 1g |

$373.00 | 2025-02-11 | |

| Aaron | AR01FT94-250mg |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 97% | 250mg |

$150.00 | 2025-02-11 | |

| A2B Chem LLC | AY16268-250mg |

5-(3-Chlorophenyl)-3-hydroxypicolinic acid |

1415226-40-2 | 97% | 250mg |

$98.00 | 2024-04-20 |

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acidに関する追加情報

Introduction to 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid (CAS No. 1415226-40-2)

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid (CAS No. 1415226-40-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

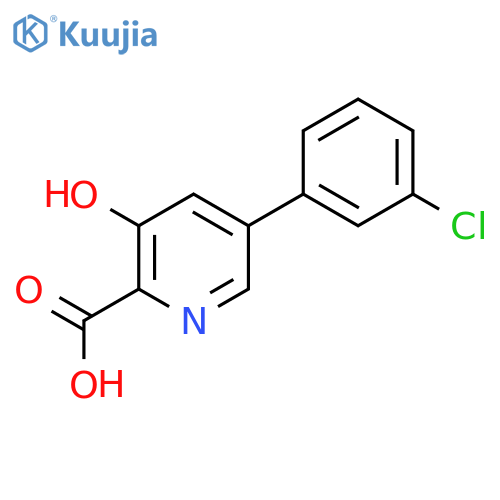

Chemical Structure and Properties

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C14H9ClNO3. The molecule consists of a pyridine ring substituted with a 3-chlorophenyl group at the 5-position and a hydroxyl group at the 3-position, along with a carboxylic acid moiety at the 2-position. These functional groups contribute to the compound's unique chemical properties and reactivity.

The presence of the chlorophenyl group imparts significant electronic effects, influencing the compound's stability and reactivity. The hydroxyl group at the 3-position can participate in hydrogen bonding, enhancing the compound's solubility and interaction with biological targets. The carboxylic acid moiety provides additional functionality, making it a versatile building block for further chemical modifications.

Synthesis Methods

The synthesis of 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid has been explored through various synthetic routes. One common approach involves the reaction of 3-chlorobenzaldehyde with malononitrile to form an intermediate nitrile, which is then cyclized to produce the pyridine ring. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

A more recent and efficient method involves the use of palladium-catalyzed cross-coupling reactions. This approach allows for the selective introduction of the chlorophenyl group onto the pyridine ring, followed by hydroxylation and carboxylation steps to achieve the final product. These synthetic methods have been optimized to improve yield and purity, making them suitable for large-scale production.

Biological Activities

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid has demonstrated a range of biological activities that make it an attractive candidate for drug development. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory effects, 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid has been found to possess antioxidant activity. It can effectively scavenge reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. This dual mechanism of action—anti-inflammatory and antioxidant—positions the compound as a potential therapeutic agent for conditions such as arthritis, neurodegenerative disorders, and cardiovascular diseases.

Clinical Applications and Research Advancements

The potential clinical applications of 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid are currently being explored through preclinical studies and early-stage clinical trials. Recent research has focused on its efficacy in treating inflammatory diseases, particularly rheumatoid arthritis (RA). Preclinical studies have shown that this compound can significantly reduce inflammation and joint damage in animal models of RA.

In addition to RA, there is growing interest in evaluating the compound's potential for treating other inflammatory conditions such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). Early-stage clinical trials are underway to assess its safety and efficacy in human subjects.

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid exerts its biological effects is multifaceted. It primarily targets key enzymes involved in inflammatory pathways, such as COX and LOX, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, its antioxidant properties help neutralize ROS, further contributing to its anti-inflammatory effects.

Molecular docking studies have provided insights into how this compound interacts with its target enzymes at the molecular level. These studies have identified specific binding sites on COX and LOX enzymes where 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid binds with high affinity, leading to enzyme inhibition.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid (CAS No. 1415226-40-2) holds great promise for advancing our understanding of its therapeutic potential. Further preclinical studies are needed to fully elucidate its pharmacokinetic properties, toxicity profiles, and long-term safety. Clinical trials will be crucial in determining its efficacy in treating various inflammatory conditions.

In conclusion, 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid is a promising compound with a unique combination of anti-inflammatory and antioxidant properties. Its potential applications in treating inflammatory diseases make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.

1415226-40-2 (5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid) 関連製品

- 899948-54-0(2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)

- 1201825-73-1((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester)

- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)

- 1609255-38-0(Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-)

- 16427-44-4(2-Methoxymethyl Methansulfonate)

- 2126157-99-9(rac-[(2R,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol)

- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)

- 1351634-82-6(N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide)

- 1538467-68-3(2-(3-chloro-2-methoxyphenyl)ethan-1-ol)

- 221335-86-0((NZ)-4-chloro-N-oxido-N-(thiophen-2-yl)methylideneanilinium)